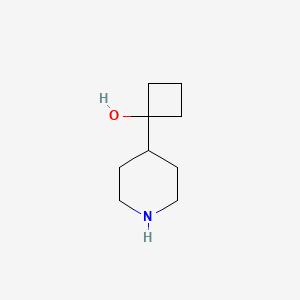

1-(Piperidin-4-yl)cyclobutan-1-ol

Description

BenchChem offers high-quality 1-(Piperidin-4-yl)cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-yl)cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-4-ylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9(4-1-5-9)8-2-6-10-7-3-8/h8,10-11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJMQMMMJPHQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2CCNCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Piperidin 4 Yl Cyclobutan 1 Ol and Analogues

Strategies for Piperidine (B6355638) Ring Formation

The piperidine moiety is a ubiquitous feature in a vast number of natural products and pharmaceutical agents. bas.bgwikipedia.org Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from classical cyclization reactions to modern multi-component strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. nih.gov This strategy is powerful for creating the piperidine skeleton, often with high stereo- and regioselectivity. nih.gov The initiation of the cyclization typically requires the activation of specific functional groups through catalysts or reagents. nih.gov

Several distinct intramolecular cyclization tactics are employed:

Radical-Mediated Cyclization : This approach uses a radical intermediate to initiate ring closure. For example, cobalt(II) catalysts can be used to promote the intramolecular cyclization of linear amino-aldehydes to yield piperidines. nih.gov

Metal-Catalyzed Cyclization : Transition metals are frequently used to facilitate ring formation. Copper(II) carboxylate, for instance, promotes the intramolecular carboamination of unactivated alkenes, providing access to N-functionalized piperidines. nih.gov

Electrophilic Cyclization : In this method, an electrophilic center reacts with a nucleophilic part of the same molecule. An example includes the intramolecular reaction between an iminium ion and an allylsilane group to efficiently form the piperidine ring. benthamdirect.comtandfonline.com Another variation is the bromination of a double bond, which is followed by an aminocyclization to furnish the piperidine subunit. rsc.org

| Cyclization Method | Substrate Type | Catalyst/Reagent | Key Intermediate | Reference |

|---|---|---|---|---|

| Radical-Mediated | Linear Amino-Aldehydes | Cobalt(II) Complex | Radical Intermediate | nih.gov |

| Copper-Promoted Carboamination | γ- and δ-Alkenyl N-Arylsulfonamides | Copper(II) Neodecanoate | Organocopper Intermediate | nih.gov |

| Allylsilane Cyclization | Allylsilane with Iminium Ion | Acidic Conditions | Iminium Ion | tandfonline.com |

| Aminocyclization | Alkene with Amine | Bromine | Bromonium Ion | rsc.org |

Reductive Amination Pathways

Reductive amination is a cornerstone of C-N bond formation and is widely applied in the synthesis of piperidines. researchgate.net The process generally involves two steps: the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, followed by the reduction of this intermediate to the corresponding amine. researchgate.net

A powerful variant for ring construction is the double reductive amination (DRA) of dicarbonyl compounds, which provides a direct route to the piperidine skeleton. chim.it This method is versatile, allowing for various amines to be used as the nitrogen source. chim.it Sugar-derived dialdehydes or ketoaldehydes are often used as substrates, ensuring control over the stereochemistry of the resulting hydroxyl groups in polyhydroxypiperidines. chim.it A range of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and borane-pyridine complex being common choices. chim.ittandfonline.com The borane-pyridine complex is noted as a less toxic alternative to cyanide-based reagents. tandfonline.com

| Strategy | Starting Materials | Reducing Agent | Key Feature | Reference |

|---|---|---|---|---|

| Double Reductive Amination (DRA) | Dicarbonyl Compound, Ammonia/Primary Amine | H₂/Catalyst, NaBH₃CN | Direct cyclization to piperidine skeleton | chim.it |

| Borch-Type Reduction | Piperidine, Aldehyde | Borane-Pyridine Complex | Avoids toxic cyanide reagents | tandfonline.com |

| Iron-Catalyzed Reductive Amination | ω-Amino Fatty Acids | Phenylsilane, Iron Complex | Catalytic cyclization and reduction | nih.gov |

Hydrogenation of Pyridine (B92270) Precursors

One of the most direct and industrially significant methods for producing the piperidine core is the catalytic hydrogenation of a pyridine ring. wikipedia.org This reaction saturates the aromatic system, converting it into the corresponding piperidine. wikipedia.org

The process typically involves high-pressure hydrogen gas in the presence of a metal catalyst. nih.gov However, alternative hydrogen sources and catalysts have been developed to allow for milder reaction conditions.

Heterogeneous Catalysis : A variety of solid-supported catalysts are effective, including molybdenum disulfide, palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). wikipedia.orgorganic-chemistry.org Nickel catalysts are also frequently used, often at elevated temperatures. dtic.mil

Transfer Hydrogenation : Instead of gaseous hydrogen, other molecules can serve as the hydrogen source. Formic acid, in combination with a rhodium catalyst, can be used for the transfer hydrogenation of pyridinium (B92312) salts. dicp.ac.cn Ammonia borane (B79455) is another effective hydrogen source, used with borane or ruthenium catalysts for the metal-free or metal-catalyzed transfer hydrogenation of pyridines. organic-chemistry.org

Electrocatalytic Hydrogenation : An emerging sustainable method involves the electrochemical hydrogenation of pyridines using an anion exchange membrane (AEM) electrolyzer, which can achieve high conversion and yield at ambient temperature and pressure. nih.gov

| Hydrogenation Method | Catalyst | Hydrogen Source | Conditions | Reference |

|---|---|---|---|---|

| Industrial Hydrogenation | Molybdenum Disulfide | H₂ | High Pressure/Temperature | wikipedia.org |

| Rhodium-Catalyzed Hydrogenation | 10% Rh/C | H₂ (5 atm) | 80 °C, Water | organic-chemistry.org |

| Rhodium-Catalyzed Transfer Hydrogenation | [RhCp*Cl₂]₂/KI | Formic Acid | Mild Conditions | dicp.ac.cn |

| Ruthenium-Catalyzed Transfer Hydrogenation | RuCl₃·xH₂O | Ammonia Borane | Mild Conditions | organic-chemistry.org |

| Electrocatalytic Hydrogenation | Rh/C Cathode | Water | Ambient Temperature/Pressure | nih.gov |

Multi-component Reaction Incorporations

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. beilstein-journals.org This approach offers significant advantages, including reduced synthesis time, lower costs, and environmental friendliness, making it an attractive strategy for constructing complex, functionalized piperidines. bas.bgbeilstein-journals.org

A common MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a β-keto ester or another 1,3-dicarbonyl compound. beilstein-journals.org The reaction mechanism often proceeds through a series of tandem events, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. beilstein-journals.org A wide variety of catalysts have been developed to promote these transformations, including both homogeneous and heterogeneous systems. bas.bgtaylorfrancis.com

| Catalyst | Reactants | Key Feature | Reference |

|---|---|---|---|

| Nano-sulfated Zirconia | 1,3-Dicarbonyl compounds, amines, aromatic aldehydes | Heterogeneous, reusable catalyst | bas.bg |

| ZrOCl₂·8H₂O | Aromatic aldehydes, amines, acetoacetic esters | Aqua-compatible catalyst | taylorfrancis.com |

| PEG-embedded KBr₃ | Aldehyde, amine, β-keto ester | Recyclable catalyst system | beilstein-journals.org |

| Ammonium (B1175870) Acetate | β-Nitrostyrenes, Meldrum's acid, aromatic aldehydes | Pseudo five-component reaction | acs.org |

Approaches for Cyclobutane (B1203170) Ring Construction

The cyclobutane ring, a strained four-membered carbocycle, is a valuable structural motif in medicinal chemistry. Its construction is most famously achieved through cycloaddition reactions.

[2+2] Cycloaddition Reactions (e.g., Hyperbaric Conditions)

The [2+2] cycloaddition is a powerful reaction for forming cyclobutane rings by combining two alkene components. researchgate.net These reactions can be initiated photochemically, thermally, or through catalysis. researchgate.netacs.org A particularly effective, albeit specialized, technique for promoting these reactions is the use of hyperbaric (high-pressure) conditions. ru.nlresearchgate.net

High pressure can significantly accelerate cycloaddition reactions, which are characterized by a negative activation volume, allowing them to proceed under milder thermal conditions and with substrates that are unreactive at atmospheric pressure. researchgate.net

A notable application of this technique is the synthesis of a library of 3-substituted cyclobutanol (B46151) derivatives. ru.nlresearchgate.net The key step is a hyperbaric [2+2] cycloaddition between sulfonyl allenes and a vinyl ether. ru.nlresearchgate.net The reaction proceeds efficiently at 15 kbar, providing the core cyclobutane structures in high yields. This approach allows for the creation of multiple diversification points for further chemical modification. ru.nl

| Sulfonyl Allene Substrate | Alkene Substrate | Pressure | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Phenylsulfonyl Allene | Benzyl Vinyl Ether | 15 kbar | 50 °C | 19 h | 83% |

| 4-Tolylsulfonyl Allene | Benzyl Vinyl Ether | 15 kbar | 50 °C | 19 h | 92% |

| 4-Methoxyphenylsulfonyl Allene | Benzyl Vinyl Ether | 15 kbar | 50 °C | 19 h | 88% |

| Phenylsulfonyl Allene | Boc Enamine | 15 kbar | 50 °C | 19 h | 43% |

Ring Contraction from Larger Cyclic Systems (e.g., Pyrrolidine (B122466) Contraction)

A notable strategy for the formation of cyclobutane rings involves the contraction of larger, more readily accessible cyclic systems. The stereoselective synthesis of cyclobutanes from pyrrolidines is a particularly relevant example of this approach. vulcanchem.comnih.govnih.govnih.govenaminestore.comacs.org This method leverages the extrusion of a nitrogen atom from a pyrrolidine derivative to induce a ring contraction to the corresponding cyclobutane.

The process is often mediated by the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. nih.govnih.govnih.gov Subsequent elimination of dinitrogen gas (N₂) generates a 1,4-biradical species. This biradical can then undergo intramolecular cyclization to form the new carbon-carbon bond, resulting in the desired cyclobutane ring. nih.govnih.govnih.gov A key advantage of this method is its potential for high stereospecificity; the chirality of the starting pyrrolidine can be effectively transferred to the cyclobutane product. nih.govacs.org

For instance, the reaction of polysubstituted pyrrolidine derivatives with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate (B1207046) can yield the corresponding cyclobutanes in moderate to good yields. nih.gov The reaction is believed to proceed through the formation of a 1,4-biradical, and its stereospecific nature suggests a rapid C-C bond formation. nih.govacs.org This methodology has been successfully applied to the synthesis of complex, multi-substituted cyclobutanes, including those with spirocyclic systems. nih.govacs.org

| Starting Material Class | Reagents | Key Intermediate | Product Class | Stereochemistry | Reference |

| Polysubstituted Pyrrolidines | HTIB, Ammonium Carbamate | 1,1-Diazene, 1,4-Biradical | Substituted Cyclobutanes | Stereospecific | nih.govnih.gov |

| Optically Pure Spirooxindole Pyrrolidine | Iodonitrene Chemistry | 1,4-Biradical | Enantiopure Spirocyclobutanes | Excellent Stereocontrol | nih.govacs.org |

| cis-Pyrrolidine-2,5-dicarboxylate | Iodonitrene Chemistry | 1,4-Biradical | cis-Cyclobutane | Stereoselective | nih.govacs.org |

| trans-Pyrrolidine | Iodonitrene Chemistry | 1,4-Biradical | trans-Cyclobutane | Excellent Diastereo- and Enantiocontrol | acs.org |

Cyclization Reactions Initiated by Specific Reagents (e.g., Mercury(II)-Salt-Mediated)

Mercury(II) salts have been effectively employed to mediate the cyclization of unsaturated precursors to form a variety of carbocyclic and heterocyclic structures. These reactions typically involve the activation of an alkene or alkyne by the mercury(II) salt, followed by intramolecular attack by a nucleophile. While direct examples leading to 1-(piperidin-4-yl)cyclobutan-1-ol are not prominently featured in the literature, the general principles of mercury(II)-mediated cyclizations are applicable to the synthesis of cyclic systems.

For example, Hg(OAc)₂ can mediate the cyclization of hydroxy-alkene derivatives to form furanose rings with high stereoselectivity. Similarly, HgCl₂ can induce the cyclization of acetylenic silyl (B83357) enol ethers to yield carbocyclic compounds. The regioselectivity of these reactions is often high, with the mercury atom adding to the less substituted carbon of the double or triple bond. The resulting organomercury intermediate can then be further functionalized.

While historically significant, the use of mercury-based reagents in modern synthesis has diminished due to their toxicity.

Integration of Piperidine and Cyclobutane Moieties

The construction of the 1-(piperidin-4-yl)cyclobutan-1-ol scaffold can be achieved through either sequential or convergent synthetic strategies. These approaches differ in the order and manner in which the piperidine and cyclobutane rings are connected.

Sequential strategies involve the construction of one ring system followed by the formation or attachment of the second. A common approach begins with a pre-formed piperidine derivative, which is then functionalized to introduce the cyclobutane ring.

One of the most direct methods for synthesizing 1-(piperidin-4-yl)cyclobutan-1-ol involves the Grignard reaction. sigmaaldrich.com This reaction utilizes a nucleophilic organometallic species to attack an electrophilic carbonyl carbon. Specifically, the reaction can be performed between a cyclobutylmagnesium halide (a Grignard reagent) and a protected 4-piperidone (B1582916) derivative, such as N-Boc-4-piperidone. chemicalbook.com The N-Boc protecting group is crucial to prevent side reactions involving the acidic N-H proton of the piperidine ring. The Grignard reagent adds to the carbonyl group of the piperidone, and subsequent acidic workup yields the tertiary alcohol, 1-(N-Boc-piperidin-4-yl)cyclobutan-1-ol. The final step involves the deprotection of the piperidine nitrogen to afford the target compound.

Alternatively, an organolithium reagent can be used. For example, a lithiated piperidine derivative could react with cyclobutanone (B123998). However, the Grignard approach with a piperidone is more commonly employed due to the ready availability of the starting materials.

Another sequential approach involves the alkylation of a piperidine derivative. For instance, a 4-substituted piperidine could be alkylated with a cyclobutylmethyl halide, although this would not directly yield the tertiary alcohol.

Convergent syntheses involve the preparation of separate piperidine and cyclobutane precursors, which are then joined together in a key bond-forming step. This approach can be highly efficient as it allows for the independent synthesis and modification of each ring system before their final assembly.

A potential convergent strategy for 1-(piperidin-4-yl)cyclobutan-1-ol analogues involves the coupling of a functionalized piperidine with a functionalized cyclobutane. For example, a 4-aminopiperidine (B84694) derivative can be coupled with a cyclobutane-containing electrophile. This has been demonstrated in the synthesis of hepatitis C virus assembly inhibitors, where reductive amination of 4-amino-1-Boc-piperidine with a cyclobutane-containing aldehyde was a key step. nih.gov

Spirocyclization reactions represent another convergent approach. The synthesis of spiropiperidines can be achieved by forming the piperidine ring on a pre-existing carbocyclic ring or vice versa. whiterose.ac.uk For the synthesis of 4-spiropiperidines, methods often involve intramolecular cyclizations on a pre-formed piperidine ring. whiterose.ac.uk

| Strategy | Key Reaction | Starting Materials | Product | Reference |

| Sequential | Grignard Reaction | N-Boc-4-piperidone, Cyclobutylmagnesium halide | 1-(N-Boc-piperidin-4-yl)cyclobutan-1-ol | chemicalbook.comumw.edu |

| Convergent | Reductive Amination | 4-Amino-1-Boc-piperidine, Cyclobutane carboxaldehyde | N-(cyclobutylmethyl)-1-Boc-piperidin-4-amine | nih.gov |

| Convergent | Intramolecular Cyclization | Diene precursor on piperidine ring | 4-Spiropiperidine | whiterose.ac.uk |

Stereoselective Synthesis of 1-(Piperidin-4-yl)cyclobutan-1-ol

The stereoselective synthesis of 1-(piperidin-4-yl)cyclobutan-1-ol and its analogues is a significant challenge, as it requires control over the formation of the chiral spirocyclic center.

The use of chiral catalysts is a powerful tool for achieving enantioselectivity in organic synthesis. While specific applications of chiral catalysts for the direct synthesis of 1-(piperidin-4-yl)cyclobutan-1-ol are not widely reported, related methodologies for the stereoselective synthesis of substituted piperidines and cyclobutanes provide valuable insights.

For instance, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been used for the site-selective and stereoselective functionalization of piperidines. nih.gov By choosing the appropriate chiral rhodium catalyst and protecting group on the piperidine nitrogen, it is possible to direct the functionalization to different positions on the piperidine ring with high diastereo- and enantioselectivity. nih.gov

Furthermore, the kinetic resolution of racemic piperidine derivatives using chiral catalysts has emerged as a viable method for obtaining enantioenriched products. nih.gov This approach involves the selective reaction of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. Chiral hydroxamic acids in combination with N-heterocyclic carbene (NHC) catalysts have been shown to be effective for the kinetic resolution of disubstituted piperidines. nih.gov

For the cyclobutane component, stereoselective synthesis can be achieved through methods like the ring contraction of chiral pyrrolidines, as discussed previously, which has been shown to proceed with excellent memory of chirality. acs.org

In the absence of a direct catalytic asymmetric synthesis for 1-(piperidin-4-yl)cyclobutan-1-ol, an alternative approach would be the resolution of the racemic mixture. This can be achieved through techniques such as chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the enantiomerically pure compound. google.commdpi.comrsc.org

Diastereoselective Control in Ring Formation and Substituent Introduction

The diastereoselective synthesis of 1-(piperidin-4-yl)cyclobutan-1-ol analogues necessitates precise control over the formation of stereocenters during the construction of both the piperidine and cyclobutane rings, as well as during their coupling.

Diastereoselective Formation of the Cyclobutane Ring:

The construction of a substituted cyclobutane ring with a defined stereochemistry is a cornerstone for the synthesis of complex cyclobutanol derivatives. One common strategy involves the diastereoselective reduction of a substituted cyclobutanone. For instance, the reduction of 3-substituted cyclobutanones often proceeds with high cis-selectivity, regardless of the reducing agent's steric bulk. acs.orgresearchgate.net This preference is attributed to torsional strain, favoring the anti-facial attack of the hydride. acs.orgresearchgate.net

Another powerful method for constructing cyclobutane rings with high stereocontrol is the [2+2] cycloaddition reaction. Photochemical [2+2] cycloadditions, in particular, have been employed to create fused bicyclic systems that can be further elaborated. researchgate.net These reactions can proceed with excellent regio- and diastereoselectivity, providing access to complex cyclobutane scaffolds. researchgate.net For example, the intramolecular [2+2] photocycloaddition of diallylic amines can produce exo-6-aryl-3-azabicyclo[3.2.0]heptane derivatives with high diastereoselectivity. researchgate.net

| Reaction | Substrate | Reagent/Catalyst | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Reduction | 3-Phenyl cyclobutanone | NaBH4 | cis-3-Phenylcyclobutanol | High cis-selectivity | acs.orgresearchgate.net |

| [2+2] Photocycloaddition | N-Cinnamyl-N-allylamines | hν | exo-6-Aryl-3-azabicyclo[3.2.0]heptanes | High | researchgate.net |

| Knoevenagel Condensation/Reduction | Cyclobutylidene Meldrum's acid derivative | NaBH4 | cis-1,3-Disubstituted cyclobutane | High cis-selectivity | acs.org |

Diastereoselective Formation of the Piperidine Ring:

The synthesis of polysubstituted piperidines with defined stereochemistry is a well-explored area of organic synthesis. Catalytic hydrogenation of substituted pyridinium precursors is a common and effective method. The choice of catalyst and the substituents on the ring can significantly influence the diastereoselectivity of the reduction. For example, the hydrogenation of 3-pyridylcyclobutanones can lead to the corresponding piperidines with high diastereoselectivity. researchgate.net

Radical-mediated cyclizations also offer a pathway to stereocontrolled piperidine synthesis. Boronyl radical-catalyzed (4+2) cycloadditions between 3-aroyl azetidines and alkenes can produce highly substituted piperidines with excellent diastereoselectivity. nih.gov Furthermore, nucleophilic additions to activated pyridine species, such as N-activated pyridiniums, can proceed with a high degree of stereocontrol, allowing for the synthesis of vicinally functionalized piperidines. escholarship.org

| Reaction | Substrate | Reagent/Catalyst | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Hydrogenation | 3-Pyridylcyclobutanone | Pd/C, H2 | 3-(Piperidin-4-yl)cyclobutanone | High | researchgate.net |

| Radical (4+2) Cycloaddition | 3-Aroyl azetidine (B1206935) and alkene | Diboron(4) compound/4-phenylpyridine | Polysubstituted piperidine | High | nih.gov |

| Nucleophilic Addition | α-Aryl substituted N-Boc-piperidine enecarbamate | sec-BuLi | Vicinally disubstituted piperidine | Excellent | escholarship.org |

Diastereoselective Introduction of the Piperidine Substituent onto the Cyclobutanol Ring:

For instance, the addition of organometallic reagents to α-silyloxy ketones can be directed to proceed via a chelation-controlled pathway, leading to high diastereoselectivity. nih.gov While not directly demonstrated for piperidinyl cyclobutanols, this principle suggests that appropriate substitution on the cyclobutanone ring could be used to direct the approach of the incoming piperidin-4-yl nucleophile. The stereochemistry of the piperidine ring itself, particularly substituents at the 2- and 6-positions, would also exert a significant steric influence on the transition state of the addition reaction, thereby affecting the diastereomeric ratio of the product. The addition of Grignard reagents to carbonyl compounds is a classic method for forming tertiary alcohols, and the stereoselectivity of such additions to cyclic ketones is a well-studied phenomenon. mmcmodinagar.ac.in The facial selectivity of the addition is often governed by steric hindrance, with the nucleophile preferentially attacking from the less hindered face of the carbonyl. In the context of synthesizing 1-(piperidin-4-yl)cyclobutan-1-ol, pre-existing substituents on the cyclobutanone ring would be expected to direct the incoming piperidin-4-yl Grignard reagent to the opposite face, thus controlling the stereochemistry at the newly formed tertiary alcohol center.

Chemical Reactivity and Transformation Pathways of 1 Piperidin 4 Yl Cyclobutan 1 Ol

Reactions Involving the Hydroxyl Group

The tertiary alcohol functionality is a primary site for reactions such as dehydration and nucleophilic substitution. The specific pathways and outcomes of these reactions are heavily influenced by the steric hindrance around the hydroxyl group and the stability of potential cationic intermediates.

The elimination of water from 1-(Piperidin-4-yl)cyclobutan-1-ol leads to the formation of alkenes. This process is typically catalyzed by acid.

E1 Pathway: Given that the hydroxyl group is attached to a tertiary carbon, the dehydration is expected to proceed predominantly through an E1 (Elimination, unimolecular) mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a relatively stable tertiary carbocation centered on the cyclobutane (B1203170) ring. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon to form a double bond. Two main products can arise from this pathway, depending on which proton is removed:

1-(Piperidin-4-yl)cyclobut-1-ene: Formation of the endocyclic double bond within the cyclobutane ring.

4-Cyclobutylidenepiperidine: Formation of an exocyclic double bond. The relative stability of these products often dictates the major isomer formed.

E2 Pathway: An E2 (Elimination, bimolecular) mechanism is less likely for a tertiary alcohol due to the steric hindrance preventing the necessary anti-periplanar arrangement for a concerted reaction. However, using strong, bulky bases and reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can sometimes favor E2 pathways.

| Reaction | Conditions | Probable Mechanism | Potential Major Product(s) |

| Dehydration | Strong Acid (e.g., H₂SO₄), Heat | E1 | 1-(Piperidin-4-yl)cyclobut-1-ene, 4-Cyclobutylidenepiperidine |

| Dehydration | POCl₃, Pyridine | E2 (less likely) | Potentially favors one isomer based on steric accessibility for proton abstraction |

Direct nucleophilic substitution of the hydroxyl group is challenging as hydroxide (B78521) (OH⁻) is a poor leaving group. acs.org The reaction must first be activated by protonating the alcohol under acidic conditions to form a better leaving group, water (H₂O). acs.org

Sₙ1 Pathway: The Sₙ1 (Substitution, Nucleophilic, unimolecular) mechanism is favored at tertiary centers. masterorganicchemistry.com After the leaving group departs, a tertiary carbocation is formed, which is then attacked by a nucleophile. masterorganicchemistry.com However, this pathway faces significant competition from the E1 elimination reaction described above. The stability of the carbocation makes elimination a very likely outcome, often leading to a mixture of substitution and elimination products, with elimination frequently predominating. masterorganicchemistry.com

Sₙ2 Pathway: The Sₙ2 (Substitution, Nucleophilic, bimolecular) pathway is highly disfavored for 1-(Piperidin-4-yl)cyclobutan-1-ol. This mechanism involves a backside attack by the nucleophile, which is severely sterically hindered by the tertiary nature of the carbon atom and the bulky piperidine (B6355638) and cyclobutane rings. masterorganicchemistry.comrsc.org Therefore, Sₙ2 reactions are not considered a viable pathway for this compound. rsc.org Achieving stereospecific substitution at such a congested tertiary center is exceptionally difficult. rsc.orgresearchgate.net

| Reaction | Conditions | Probable Mechanism | Challenges & Notes |

| Nucleophilic Substitution | Strong Acid (e.g., HBr), Nucleophile | Sₙ1 | Strong competition from E1 elimination. The reaction is difficult to control and often yields alkene byproducts. masterorganicchemistry.com |

| Nucleophilic Substitution | N/A | Sₙ2 | Not feasible due to severe steric hindrance at the tertiary carbon center. masterorganicchemistry.comrsc.org |

Transformations of the Piperidine Moiety

The secondary amine within the piperidine ring is a versatile functional group, readily undergoing reactions like alkylation and acylation. More complex transformations involving the ring structure itself are also possible under specific conditions.

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing for the formation of new carbon-nitrogen or acyl-nitrogen bonds.

N-Alkylation: This reaction introduces an alkyl group onto the piperidine nitrogen. It is typically achieved by treating the parent compound with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) to neutralize the acid formed during the reaction. Another common method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. nih.gov

N-Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen, forming an amide. This is readily accomplished by reacting the piperidine with an acyl chloride or acid anhydride, often in the presence of a base like triethylamine or pyridine to act as a scavenger for the HCl byproduct. whiterose.ac.ukect-journal.kz

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide (R-X), Base (e.g., Et₃N, K₂CO₃) | N-Alkyl Piperidine Derivative |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl Piperidine Derivative |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | N-Acyl Piperidine (Amide) |

| N-Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl Piperidine (Amide) |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | N-Sulfonyl Piperidine (Sulfonamide) |

While not intrinsic to the parent molecule, the piperidine ring can be induced to undergo ring expansion or contraction through specific synthetic sequences. These transformations typically require modifying the existing structure to introduce reactive functional groups.

Ring Expansion: A classic method for a one-carbon ring expansion is the Tiffeneau–Demjanov rearrangement. wikipedia.orgwikipedia.org To apply this to the piperidine moiety, it would first need to be converted into a suitable precursor, such as a 1-aminomethyl-cycloalkanol. wikipedia.orgnumberanalytics.com For example, the piperidine ring could theoretically be opened and then re-closed to form a cyclic ketone, which could then be manipulated to create the necessary β-amino alcohol for the rearrangement. Another strategy involves the rearrangement of prolinol derivatives via an aziridinium (B1262131) intermediate to yield 3-substituted piperidines. nih.govacs.org

Ring Contraction: Methods for contracting a piperidine ring to a pyrrolidine (B122466) ring have also been developed. One approach involves an oxidative rearrangement using a hypervalent iodine reagent like PhI(OAc)₂, which proceeds through an iminium ion intermediate. researchgate.net Photochemical methods, such as the Norrish Type II reaction of α-acylated piperidines, can also lead to ring contraction to form substituted cyclopentane (B165970) scaffolds. nih.govnih.gov These methods require initial N-acylation of the piperidine ring to install a photoreactive group. nih.gov

| Transformation | General Method | Required Precursor/Conditions | Resulting Structure |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | β-amino alcohol treated with nitrous acid. wikipedia.orgnumberanalytics.com | Azepane (7-membered ring) derivative. |

| Ring Expansion | Aziridinium Intermediate Rearrangement | Rearrangement of a pyrrolidine derivative (e.g., prolinol). nih.govacs.org | Substituted Piperidine. |

| Ring Contraction | Oxidative Rearrangement | N-H piperidine treated with PhI(OAc)₂. researchgate.net | Pyrrolidine (5-membered ring) derivative. |

| Ring Contraction | Photochemical (Norrish Type II) | N-Acyl piperidine irradiated with light. nih.govnih.gov | Cyclopentane derivative (via heteroatom extrusion). |

Reactivity of the Cyclobutane Ring

The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to cleavage under thermal, photochemical, or catalytic conditions. bohrium.com This reactivity is a key feature of cyclobutanol (B46151) chemistry, often leading to ring-opening or ring-expansion products.

Ring Expansion/Rearrangement: The combination of a strained four-membered ring and an adjacent alcohol functional group facilitates a variety of rearrangements. bohrium.com Brønsted or Lewis acid catalysis can promote a 1,2-carbon shift, leading to ring expansion and the formation of a cyclopentanone (B42830) derivative. bohrium.com

Transition Metal-Catalyzed Ring Opening: Transition metals, particularly palladium, are effective catalysts for the C-C bond cleavage of cyclobutanols. nih.govacs.org This process often involves a β-carbon elimination from a palladium-alkoxide intermediate. nih.govacs.org This strategy can be used to generate γ-functionalized ketones or to initiate ring-opening polymerization if the monomer is appropriately designed. nih.govsioc-journal.cn

| Reaction | Catalyst/Conditions | Mechanism | Product Type |

| Ring Expansion | Brønsted Acid (e.g., H⁺) | Carbocation rearrangement (1,2-shift). bohrium.com | Cyclopentanone derivative. |

| Ring-Opening Fluorination | Mn(OAc)₂ / PhIO, HF·Et₃N | C-C bond cleavage. sioc-journal.cn | γ-Fluorinated ketone. |

| Ring-Opening Polymerization | Pd(0) catalyst, Heat | Oxidative addition, β-carbon elimination. nih.govacs.org | Polyketone. |

Ring-Opening Reactions (e.g., Acidic, Basic, Nucleophilic, Thermal, Photolytic)

The four-membered ring of cyclobutane derivatives is characterized by significant ring strain, making it susceptible to cleavage under various conditions. researchgate.net This susceptibility is a key feature of the chemical reactivity of 1-(Piperidin-4-yl)cyclobutan-1-ol.

Acidic Conditions: Under acidic conditions, the tertiary alcohol of 1-(Piperidin-4-yl)cyclobutan-1-ol is expected to undergo protonation, forming a good leaving group (water). Departure of water would generate a spirocyclic tertiary carbocation. This reactive intermediate can then undergo several transformations, including trapping by a nucleophile or rearrangement reactions that lead to ring expansion or fragmentation, driven by the relief of ring strain. The specific outcome would depend on the reaction conditions and the nucleophiles present. The process is analogous to the acid-catalyzed ring-opening of other strained cyclic alcohols and ethers, such as epoxides, which also proceed through carbocation-like intermediates. libretexts.orgacs.org

Basic Conditions: Ring-opening of simple cyclobutanols under basic conditions is generally less common compared to acid-catalyzed or thermal methods. While four-membered rings can be cleaved under basic conditions, this pathway typically requires the presence of activating functional groups that are absent in the parent compound. researchgate.net

Nucleophilic Attack: The release of ring strain can be a driving force for ring-opening reactions initiated by nucleophiles. In the case of 1-(Piperidin-4-yl)cyclobutan-1-ol, direct nucleophilic attack on the carbon atoms of the cyclobutane ring is challenging. However, transformation of the hydroxyl group into a better leaving group could facilitate such a reaction. More commonly, transition metals are used to catalyze the cleavage of C-C bonds in strained rings. Palladium-catalyzed C-C bond cleavage of cyclobutanols, for instance, is an established method that leads to linear ketones through a strain-release-driven process. nih.govbohrium.com

Thermal Reactions: The thermal decomposition of cyclobutanol in the gas phase is known to proceed through the formation of a biradical intermediate, yielding ethylene (B1197577) and acetaldehyde. cdnsciencepub.com By analogy, the thermal decomposition of 1-(Piperidin-4-yl)cyclobutan-1-ol is predicted to follow a similar pathway. Homolytic cleavage of a C-C bond in the cyclobutane ring would form a 1,4-biradical. This intermediate can then fragment to yield stable products. The likely products would be ethylene and 1-(piperidin-4-yl)ethan-1-one (also known as 4-acetylpiperidine). This type of thermal cycloreversion via a biradical mechanism is a characteristic reaction of cyclobutane systems. researchgate.net

Photolytic Reactions: Photochemical energy can also induce the cleavage of the cyclobutane ring. The Norrish-Yang reaction, a photochemical process, is famously used to synthesize cyclobutanols from ketones. baranlab.org The reverse process, photolytic cleavage, can also occur, likely proceeding through a similar biradical intermediate as observed in thermal decomposition. cdnsciencepub.com For 1-(Piperidin-4-yl)cyclobutan-1-ol, irradiation with UV light could provide an alternative route to the same fragmentation products obtained thermally.

Table 1: Summary of Potential Ring-Opening Reactions

| Condition | Proposed Mechanism | Potential Products/Intermediates |

|---|---|---|

| Acidic | Carbocation formation after protonation of the alcohol. | Spirocyclic carbocation, ring-expanded products, fragmented ketones. |

| Thermal | Homolytic C-C bond cleavage to form a 1,4-biradical intermediate. | Ethylene, 1-(Piperidin-4-yl)ethan-1-one. |

| Photolytic | Formation of a biradical intermediate upon UV irradiation. | Ethylene, 1-(Piperidin-4-yl)ethan-1-one. |

| Nucleophilic | Transition-metal catalyzed C-C bond cleavage driven by strain release. | Linear ketone derivatives. |

Functionalization at Cyclobutane Carbons

Beyond ring-opening, the cyclobutane moiety can be functionalized, allowing for the introduction of diverse substituents. A powerful strategy for achieving this involves the oxidation of the tertiary alcohol of 1-(Piperidin-4-yl)cyclobutan-1-ol to its corresponding ketone, 1-(piperidin-4-yl)cyclobutan-1-one. This ketone can then serve as a precursor for sophisticated functionalization reactions.

A notable method involves a sequential C–H/C–C functionalization strategy to create 1,3-disubstituted cyclobutanes. nih.govbohrium.com This two-step approach demonstrates how the cyclobutane ring can be selectively modified.

Norrish-Yang Cyclization: The cyclobutyl ketone undergoes a photochemically promoted Norrish-Yang cyclization. This intramolecular reaction forms a highly strained bicyclo[1.1.1]pentan-2-ol intermediate. nih.gov

Palladium-Catalyzed Functionalization: The bicyclic intermediate is then subjected to a palladium(II)-catalyzed stereospecific C–C bond cleavage. In the presence of various coupling partners, this step installs a new functional group at the 3-position of the cyclobutane ring with cis-selectivity. nih.govbohrium.com

This methodology allows for the introduction of a wide range of groups, including aryl, heteroaryl, alkenyl, and alkynyl moieties, onto the cyclobutane core. nih.gov This highlights a pathway to create structurally complex derivatives of 1-(Piperidin-4-yl)cyclobutan-1-ol.

Table 2: Pathway for Functionalization at the Cyclobutane C3-Position

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 0 | Oxidation | Standard oxidizing agents | 1-(Piperidin-4-yl)cyclobutan-1-one |

| 1 | Norrish-Yang Cyclization | UV light (e.g., 365 nm) | Bicyclo[1.1.1]pentan-2-ol derivative |

| 2 | C-C Functionalization | Pd(II) catalyst, ligand, coupling partner (e.g., aryl iodide) | cis-3-substituted cyclobutyl ketone |

Inter-Ring Chemical Interactions

The proximity of the piperidine and cyclobutanol rings in 1-(Piperidin-4-yl)cyclobutan-1-ol allows for potential chemical interactions that can influence reactivity and stereochemical outcomes.

Electronic Influence: The basic nitrogen atom of the piperidine ring is a key electronic feature. Under acidic reaction conditions, this nitrogen will be protonated, placing a positive charge on the piperidine ring. This ammonium (B1175870) ion could exert a significant electron-withdrawing effect, potentially destabilizing nearby carbocation intermediates that might form during an acid-catalyzed ring-opening of the cyclobutanol. Conversely, the nitrogen's lone pair could act as an internal nucleophile, potentially attacking a transient carbocation or an activated hydroxyl group, leading to the formation of a new bicyclic system.

Steric Hindrance: The piperidine ring acts as a bulky substituent on the cyclobutane. This steric bulk can direct the approach of external reagents. For instance, in reactions involving nucleophilic attack on the cyclobutane or functionalization at its carbons, the piperidine ring would likely block one face of the four-membered ring, leading to a high degree of stereocontrol in the product. This principle is widely used in stereoselective synthesis to control the formation of specific isomers. mdpi.com

Advanced Spectroscopic Characterization and Elucidation of 1 Piperidin 4 Yl Cyclobutan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed analysis of the ¹H and ¹³C NMR spectra, including the assignment of chemical shifts and coupling constants, and the use of two-dimensional NMR techniques, is not possible without the actual spectral data.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

Specific chemical shifts and coupling constants for the protons on the piperidine (B6355638) and cyclobutane (B1203170) rings are not available.

¹³C NMR Spectral Analysis: Carbon Environments

The chemical shifts for the distinct carbon environments within 1-(Piperidin-4-yl)cyclobutan-1-ol have not been documented in the searched resources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

Correlations from 2D NMR experiments, which are crucial for unambiguous structural assignment, are not available.

Infrared (IR) Spectroscopy

A detailed assignment of vibrational modes for the functional groups and the cyclobutane ring cannot be performed without the experimental IR spectrum.

Vibrational Mode Assignments for Functional Groups (e.g., O-H, C-N, C-C in Rings)

Specific vibrational frequencies for the hydroxyl, carbon-nitrogen, and carbon-carbon bonds are unknown.

Analysis of Cyclobutane Ring Vibrations

A specific analysis of the vibrational modes of the cyclobutane ring in this particular molecule is not possible.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For 1-(Piperidin-4-yl)cyclobutan-1-ol, HRMS would be employed to determine its exact mass, which is calculated based on the most abundant isotopes of its constituent atoms (carbon-12, hydrogen-1, nitrogen-14, and oxygen-16).

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 1-(Piperidin-4-yl)cyclobutan-1-ol

| Ion Species | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 156.1383 |

| [M+Na]⁺ | 178.1202 |

| [M+K]⁺ | 194.0942 |

| Note: These values are calculated based on the elemental composition C₉H₁₇NO and serve as a reference for experimental data. |

Experimental verification of these values, typically within a few parts per million (ppm) of the theoretical mass, would provide strong evidence for the compound's molecular formula.

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable information about the compound's structure. While specific experimental data for 1-(Piperidin-4-yl)cyclobutan-1-ol is not available, a predicted fragmentation pattern can be inferred based on the known fragmentation behavior of piperidine and cyclobutane rings.

Key fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the hydroxyl group on the cyclobutane ring.

Ring-opening of the piperidine: Fragmentation of the piperidine ring, leading to characteristic nitrogen-containing ions.

Loss of water: Dehydration is a common fragmentation pathway for alcohols, which would result in an [M-H₂O]⁺ ion.

Cleavage of the bond between the two ring systems: This would generate ions corresponding to the individual piperidinyl and cyclobutanol (B46151) moieties.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of 1-(Piperidin-4-yl)cyclobutan-1-ol

| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Identity |

| 155 | Molecular ion [M]⁺ |

| 138 | [M-OH]⁺ |

| 137 | [M-H₂O]⁺ |

| 98 | Ion resulting from cleavage of the cyclobutane ring |

| 84 | Piperidine ring fragment |

| Note: This table represents a theoretical prediction. Actual experimental data would be required for definitive structural confirmation. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. If a suitable single crystal of 1-(Piperidin-4-yl)cyclobutan-1-ol can be grown, X-ray diffraction analysis would provide precise information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

As no public crystallographic data for this compound exists, a detailed table of its crystal data and structure refinement cannot be provided. However, a hypothetical table is presented below to illustrate the type of information that would be obtained from such an analysis.

Table 3: Hypothetical X-ray Crystallography Data for 1-(Piperidin-4-yl)cyclobutan-1-ol

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.225 |

| R-factor | 0.045 |

| Note: These are example values and do not represent actual experimental data. |

The structural data from X-ray crystallography would definitively confirm the connectivity of the atoms and the stereochemistry of the molecule, providing a complete and unambiguous structural elucidation.

Conformational and Stereochemical Analysis of 1 Piperidin 4 Yl Cyclobutan 1 Ol

Conformational Preferences of the Piperidine (B6355638) Ring

The chair conformation is the most stable arrangement for a piperidine ring, significantly lower in energy than the more flexible boat and twist-boat conformations. In the chair form, the substituents can occupy either axial or equatorial positions. The equilibrium between the two possible chair conformations is dictated by the steric bulk of the substituents. For a 4-substituted piperidine such as 1-(piperidin-4-yl)cyclobutan-1-ol, the cyclobutanol (B46151) group at the C-4 position will preferentially occupy the equatorial position to minimize unfavorable steric interactions.

The alternative boat conformation is generally a high-energy state due to eclipsing interactions between hydrogens at the "bow" and "stern" and a flagpole interaction between the substituents at the C-1 and C-4 positions. However, it can exist as a transient intermediate during ring inversion. The twist-boat conformation is a slightly more stable version of the boat form but is still significantly higher in energy than the chair conformation.

In the case of 1-(piperidin-4-yl)cyclobutan-1-ol, the key steric interactions to consider are the 1,3-diaxial interactions. If the 1-hydroxycyclobutyl group were to occupy the axial position, it would experience significant steric repulsion from the axial hydrogens at the C-2 and C-6 positions of the piperidine ring. Placing this bulky group in the equatorial position alleviates these unfavorable interactions, leading to a more stable conformation.

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -CH3 | 1.7 |

| -OH | 0.9 (in cyclohexane) |

| -C(CH3)3 | ~5.0 |

| 1-hydroxycyclobutyl | Estimated to be significant |

Note: The A-value for the 1-hydroxycyclobutyl group is an estimation based on its expected steric bulk.

The presence of the 1-hydroxycyclobutyl substituent at the C-4 position significantly influences the dynamics of the piperidine ring. The large energetic preference for the equatorial conformer means that the ring is likely to be conformationally biased, spending the vast majority of its time in the chair conformation where the substituent is equatorial. This reduces the rate of ring inversion, the process by which one chair conformation flips to the other.

Puckering and Conformations of the Cyclobutane (B1203170) Ring

The cyclobutane ring is a four-membered carbocycle characterized by significant ring strain, a combination of angle strain and torsional strain. To alleviate some of this strain, the cyclobutane ring is not planar but exists in a puckered or bent conformation.

A monosubstituted cyclobutane ring, such as the cyclobutanol moiety in the title compound, exists in a dynamic equilibrium between two equivalent puckered conformations. In this puckered state, one carbon atom is out of the plane of the other three. The substituent can occupy either an axial-like or an equatorial-like position in these puckered forms.

For 1-(piperidin-4-yl)cyclobutan-1-ol, the hydroxyl group and the piperidin-4-yl group are attached to the same carbon atom (C-1) of the cyclobutane ring. The puckering of the ring will influence the relative orientations of these two substituents. The equilibrium between the two puckered conformers will be rapid at room temperature. The energy barrier to this ring-puckering motion is typically low.

A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. Puckering of the ring slightly decreases the C-C-C bond angles, which can slightly increase angle strain, but it significantly reduces the torsional strain that would arise from the eclipsing of all eight C-H bonds in a planar conformation.

| Parameter | Planar Cyclobutane | Puckered Cyclobutane |

| C-C-C Bond Angle | 90° | ~88° |

| Torsional Strain | High (eclipsed hydrogens) | Reduced (more staggered) |

| Overall Ring Strain | High | Lower than planar |

Inter-Ring Conformational Dynamics and Interactions

The conformational landscape of 1-(Piperidin-4-yl)cyclobutan-1-ol is primarily dictated by the geometries of its two constituent rings: the piperidine and the cyclobutane moieties. The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. rsc.org This chair form can exist in two rapidly interconverting conformations. The substituent at the C-4 position, in this case, the cyclobutan-1-ol group, can occupy either an axial or an equatorial position.

Generally, for 4-substituted piperidines, the equatorial conformer is energetically favored over the axial conformer to reduce steric hindrance. nih.govrsc.org In the case of 1-(Piperidin-4-yl)cyclobutan-1-ol, the bulky cyclobutanol group would experience significant 1,3-diaxial interactions with the axial hydrogens at the C-2 and C-6 positions of the piperidine ring when in an axial orientation. Consequently, the equilibrium is expected to heavily favor the conformer where the cyclobutanol substituent is in the equatorial position.

The cyclobutane ring itself is not planar. It adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would be present in a flat structure. fiveable.memasterorganicchemistry.comdalalinstitute.comlibretexts.org This puckering results in two non-equivalent positions for the substituents on each carbon. The interconversion between these puckered conformations is rapid at room temperature. dalalinstitute.com

The linkage between the two rings allows for rotation around the C-C single bond connecting the piperidine and cyclobutane rings. This rotation, coupled with the ring-flipping of the piperidine and the puckering of the cyclobutane, leads to a complex potential energy surface with multiple conformers. However, the dominant conformation will be the one that minimizes steric clashes, with the cyclobutanol group in the equatorial position of the piperidine chair.

Table 1: Predicted Conformational Preferences of 1-(Piperidin-4-yl)cyclobutan-1-ol

| Ring | Preferred Conformation | Substituent Orientation | Rationale |

|---|---|---|---|

| Piperidine | Chair | Equatorial cyclobutanol group | Minimizes 1,3-diaxial steric strain. nih.govrsc.org |

Chirality and Stereoisomerism

Identification of Chiral Centers

A chiral center is an atom, typically carbon, that is attached to four different groups. In the structure of 1-(Piperidin-4-yl)cyclobutan-1-ol, the carbon atom at position 1 of the cyclobutane ring is a chiral center.

This carbon atom is bonded to:

A hydroxyl (-OH) group.

A piperidin-4-yl group.

Two different methylene (B1212753) (-CH2-) groups within the cyclobutane ring (C2 and C4 of the cyclobutane ring).

The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images.

Diastereomeric and Enantiomeric Considerations

Since 1-(Piperidin-4-yl)cyclobutan-1-ol possesses one chiral center, it can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. skpharmteco.com They have identical physical and chemical properties in an achiral environment but rotate plane-polarized light in opposite directions. These are often designated as (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules, or as (+)- and (-)-enantiomers based on the direction of optical rotation.

Diastereomers are stereoisomers that are not mirror images of each other. acs.org For a molecule to have diastereomers, it must have at least two chiral centers. Since 1-(Piperidin-4-yl)cyclobutan-1-ol has only one stereocenter, it does not have diastereomers.

Table 2: Stereoisomeric Relationship in 1-(Piperidin-4-yl)cyclobutan-1-ol

| Number of Chiral Centers | Maximum Number of Stereoisomers | Type of Stereoisomers |

|---|

Stereochemical Purity Assessment

Determining the stereochemical or enantiomeric purity of a chiral compound is crucial, particularly in pharmaceutical applications where one enantiomer may have desired therapeutic activity while the other may be inactive or cause adverse effects. skpharmteco.com Several analytical techniques are commonly employed to assess the enantiomeric purity of chiral compounds like 1-(Piperidin-4-yl)cyclobutan-1-ol.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used and reliable methods for separating and quantifying enantiomers. skpharmteco.comchiralpedia.comregistech.comopenochem.org The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By analyzing a racemic mixture (a 1:1 mixture of both enantiomers) and the sample of interest, the ratio of the two enantiomers, and thus the enantiomeric excess (ee), can be accurately determined.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC uses a column with a chiral stationary phase to separate volatile enantiomers. chiralpedia.com If the compound is not sufficiently volatile, it may be derivatized to increase its volatility before analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric purity, often through the use of chiral derivatizing agents or chiral solvating agents. nih.govcanada.ca A chiral derivatizing agent reacts with the enantiomers to form diastereomers, which have distinct NMR spectra. canada.ca The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric ratio. Chiral solvating agents can be used to create a chiral environment in the NMR tube, causing the signals of the two enantiomers to be shifted differently.

These methods are essential for the quality control of enantiomerically pure forms of chiral molecules. registech.com

Computational Chemistry Studies of 1 Piperidin 4 Yl Cyclobutan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.govarabjchem.orgnih.gov DFT calculations are used to determine the electronic structure of a molecule, from which numerous properties can be derived. The B3LYP functional is a common hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is frequently used for geometry optimization and frequency calculations of organic molecules. tandfonline.comirjweb.com

Geometry Optimization and Equilibrium Structures

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. This optimized structure represents the most stable, or equilibrium, geometry of the molecule. For 1-(Piperidin-4-yl)cyclobutan-1-ol, the optimization process would be performed using a suitable level of theory, such as B3LYP with a basis set like 6-31G(d,p) or 6-311++G(d,p), to account for polarization and diffuse functions. rsc.orgresearchgate.net The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been located. arabjchem.org

The expected equilibrium structure would feature the piperidine (B6355638) ring in a stable chair conformation to minimize steric and torsional strain. nih.govtandfonline.com The cyclobutanol (B46151) substituent at the C-4 position can exist in either an axial or equatorial orientation. Due to steric hindrance, the equatorial conformation is anticipated to be the more stable isomer. The cyclobutane (B1203170) ring itself is not planar and adopts a puckered conformation. The tertiary alcohol's hydroxyl group and the piperidine's amine group offer sites for potential intramolecular hydrogen bonding, which would be identified and quantified during the optimization.

Table 1: Predicted Geometrical Parameters for 1-(Piperidin-4-yl)cyclobutan-1-ol

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C-O (alcohol) | ~1.43 Å |

| O-H (alcohol) | ~0.97 Å | |

| C-N (piperidine) | ~1.46 Å | |

| C-C (piperidine) | ~1.53 Å | |

| C-C (cyclobutane) | ~1.55 Å | |

| Bond Angle | C-O-H | ~108° |

| C-N-C (piperidine) | ~112° |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. scispace.comnih.gov Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are invaluable for interpreting experimental data and assigning specific bands to the vibrations of functional groups. researchgate.netresearchgate.net

For 1-(Piperidin-4-yl)cyclobutan-1-ol, key vibrational modes would include:

O-H Stretching: A broad, strong band characteristic of the alcohol group, typically found in the 3200-3600 cm⁻¹ region.

N-H Stretching: A moderate band in the 3300-3500 cm⁻¹ region from the secondary amine in the piperidine ring. nih.gov

C-H Stretching: Multiple bands in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the piperidine and cyclobutane rings. nih.gov

C-O Stretching: A strong band in the 1050-1150 cm⁻¹ range, typical for tertiary alcohols.

C-N Stretching: Vibrations in the 1020-1250 cm⁻¹ region.

Calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 1-(Piperidin-4-yl)cyclobutan-1-ol

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| ν(O-H) | Alcohol | 3200 - 3600 |

| ν(N-H) | Amine | 3300 - 3500 |

| ν(C-H) | Aliphatic | 2800 - 3000 |

| ν(C-O) | Tertiary Alcohol | 1050 - 1150 |

| ν(C-N) | Amine | 1020 - 1250 |

Conformational Energy Landscapes and Isomer Stability

The conformational flexibility of 1-(Piperidin-4-yl)cyclobutan-1-ol arises from the non-planar nature of both the piperidine and cyclobutane rings, as well as the rotation around the single bond connecting them. The piperidine ring can exist in chair, boat, and twist-boat conformations, with the chair being significantly more stable. The key conformational question is the orientation of the C4-substituent (the cyclobutanol group), which can be either axial or equatorial.

Computational methods can map the conformational energy landscape by calculating the relative energies of these different isomers. ethz.chdnu.dp.ua A potential energy surface scan, where the energy is calculated as a function of specific dihedral angles, can identify all stable conformers (local minima) and the transition states that connect them. It is strongly predicted that the conformer with the cyclobutanol group in the equatorial position on the piperidine chair would be the global minimum, as this arrangement minimizes unfavorable 1,3-diaxial steric interactions. DFT calculations would quantify this energy difference, confirming the stability preference. rsc.org

Quantum Chemical Descriptors

Beyond structure and vibrations, DFT calculations provide a wealth of information about the electronic nature of a molecule through various quantum chemical descriptors. These descriptors help in understanding and predicting the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comirjweb.com

The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating ability.

The LUMO represents the orbital to which an electron is most likely to be accepted, characterizing the molecule's electrophilic or electron-accepting ability.

The energy of the HOMO (E_HOMO) is related to the ionization potential, while the energy of the LUMO (E_LUMO) is related to the electron affinity. The HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. biomedres.us A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. biomedres.usnih.gov For 1-(Piperidin-4-yl)cyclobutan-1-ol, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO would likely be distributed across the antibonding σ* orbitals of the molecular framework.

Table 3: Predicted Frontier Molecular Orbital Properties

| Descriptor | Significance | Expected Finding |

|---|---|---|

| E_HOMO | Electron-donating ability | Relatively high energy, localized on N and O atoms |

| E_LUMO | Electron-accepting ability | Low energy, delocalized over σ* orbitals |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.deresearchgate.net This method provides detailed insights into the electronic structure, including atomic charges and intramolecular interactions. icm.edu.plresearchgate.net

For 1-(Piperidin-4-yl)cyclobutan-1-ol, NBO analysis would quantify the charge distribution, confirming the expected high negative charge on the electronegative oxygen and nitrogen atoms and positive charges on the hydrogen atoms attached to them.

Furthermore, NBO analysis reveals stabilizing intramolecular interactions through second-order perturbation theory. researchgate.netresearchgate.net This analysis identifies donor-acceptor interactions, such as hyperconjugation, where electron density is delocalized from a filled (donor) NBO (like a σ C-H bond or a lone pair) to an empty (acceptor) NBO (like an antibonding σ* orbital). Key interactions would include:

Delocalization from the nitrogen lone pair (LP_N) into adjacent antibonding C-C and C-H orbitals (σ*).

Delocalization from the oxygen lone pairs (LP_O) into adjacent antibonding C-C and C-O orbitals (σ*).

The energies associated with these delocalizations (E(2) values) quantify their contribution to the molecule's stability. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-(Piperidin-4-yl)cyclobutan-1-ol |

| Piperidine |

| Cyclobutane |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to predict the chemical reactivity of a molecule. It illustrates the three-dimensional charge distribution, providing insights into how a molecule will interact with other chemical species. The MEP is calculated by placing a hypothetical positive point charge (a probe) at various points on the electron density surface of the molecule and calculating the potential energy.

The resulting map is color-coded to visualize different potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are favorable for interactions with positive charges.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green/Yellow Regions: Represent areas with near-zero potential, indicating neutral regions of the molecule.

For 1-(Piperidin-4-yl)cyclobutan-1-ol, an MEP analysis would highlight key reactive sites. The oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring would be expected to be regions of high electron density (colored red), making them the primary sites for hydrogen bonding and electrophilic interactions. libretexts.org Conversely, the hydrogen atom of the hydroxyl group and the hydrogen on the piperidine nitrogen would appear as electron-deficient regions (colored blue), indicating their role as hydrogen bond donors. libretexts.org Such a map provides a qualitative prediction of how the molecule might dock with a biological receptor or react with other molecules.

Table 1: Interpreting MEP Map Color Codes for 1-(Piperidin-4-yl)cyclobutan-1-ol

| Color Code | Electrostatic Potential | Predicted Reactive Site on 1-(Piperidin-4-yl)cyclobutan-1-ol | Type of Interaction |

|---|---|---|---|

| Red | Negative (Electron-Rich) | Oxygen (hydroxyl), Nitrogen (piperidine) | Electrophilic Attack, Hydrogen Bond Acceptor |

| Blue | Positive (Electron-Poor) | Hydrogen (hydroxyl), Hydrogen (piperidine N-H) | Nucleophilic Attack, Hydrogen Bond Donor |

| Green | Neutral | Carbon backbone (cyclobutane, piperidine rings) | Van der Waals / Hydrophobic Interactions |

Hyperpolarizability Calculations for Optical Properties

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field, such as that from a high-intensity laser. While polarizability describes the linear response, hyperpolarizability describes the higher-order, nonlinear effects that give rise to phenomena like frequency doubling. Computational chemistry allows for the calculation of the first hyperpolarizability (β), a key tensor quantity that determines a molecule's NLO activity.

For a molecule like 1-(Piperidin-4-yl)cyclobutan-1-ol, hyperpolarizability calculations would be performed using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations would assess the potential of this compound for use in optical materials. The presence of donor groups (the amine and hydroxyl groups) and a saturated aliphatic framework would influence the electronic response. While saturated systems generally have lower hyperpolarizability than conjugated pi-systems, detailed calculations could reveal subtle NLO properties that may be of interest for specific applications in materials science.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at an atomic level. For 1-(Piperidin-4-yl)cyclobutan-1-ol, MD simulations would be invaluable for understanding its conformational flexibility and interactions with its environment. researchgate.net

1-(Piperidin-4-yl)cyclobutan-1-ol has significant conformational flexibility. The piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, two distinct chair conformers are possible, depending on whether the substituent group (the cyclobutanol moiety) is in an axial or equatorial position. wikipedia.org Furthermore, the cyclobutane ring itself is not planar and undergoes a puckering motion.

MD simulations can track the transitions between these different conformations over time, revealing the energy barriers between them and the preferred (lowest energy) conformation. optica.org Such simulations would show how the piperidine ring inverts and how the N-H bond flips between axial and equatorial positions, providing insight into the molecule's structural dynamics, which is crucial for understanding its biological activity and receptor binding. researchgate.netbenthamdirect.com

The conformation and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules (such as water) in the simulation box.

For 1-(Piperidin-4-yl)cyclobutan-1-ol, simulations in a polar solvent like water would demonstrate how hydrogen bonds form between the solvent and the molecule's hydroxyl and amine groups. These interactions can stabilize certain conformations over others. For instance, in polar solvents, conformers that expose the polar groups to the solvent may become more favorable. Comparing simulations in different solvents (e.g., polar vs. nonpolar) would elucidate the molecule's solvatochromic behavior and its conformational preferences under various conditions, which is essential for pharmaceutical formulation and understanding its transport across biological membranes.

Force Field Development and Validation

The accuracy of a Molecular Dynamics simulation is fundamentally dependent on the quality of the force field used. wustl.edu A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). wustl.edu

While standard force fields like GROMOS, AMBER, or CHARMM are well-parameterized for common biomolecules like proteins and nucleic acids, they may lack accurate parameters for novel or drug-like small molecules such as 1-(Piperidin-4-yl)cyclobutan-1-ol. uq.edu.au Using an inappropriate force field can lead to incorrect predictions of molecular conformation and interactions.

Therefore, for a rigorous study of 1-(Piperidin-4-yl)cyclobutan-1-ol, it may be necessary to develop and validate specific force field parameters. This process typically involves:

Parameter Generation: Using high-level quantum mechanics calculations to derive partial atomic charges, equilibrium bond lengths, angles, and torsional energy profiles for the molecule.

Validation: Performing MD simulations of the pure liquid form of the compound and comparing calculated macroscopic properties (like density and enthalpy of vaporization) against experimental data. acs.org

Refinement: Adjusting the parameters iteratively until the simulation results match the experimental values within an acceptable margin of error.

A validated, specific force field ensures that subsequent simulations of 1-(Piperidin-4-yl)cyclobutan-1-ol, whether alone or interacting with a biological target, are physically realistic and predictive. uq.edu.aunih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-(Piperidin-4-yl)cyclobutan-1-ol |

| Water |

| Methanol |

| Butane |

| Chloroethane |

| 1-Propanol |

| 2,2,2-trifluoroethanol |

| tert-Butyl alcohol |

Future Research Directions and Advanced Methodologies

Chemo- and Stereoselective Synthesis Advancements

The synthesis of complex molecules like 1-(Piperidin-4-yl)cyclobutan-1-ol, which features both a piperidine (B6355638) and a cyclobutane (B1203170) ring, presents considerable challenges in controlling chemo- and stereoselectivity. Future advancements are likely to focus on developing more efficient and selective synthetic routes.

Piperidine Ring Formation and Functionalization:

The piperidine motif is a cornerstone in many pharmaceuticals. ccspublishing.org.cnmdpi.comthieme-connect.com Current research emphasizes the development of novel catalytic systems for the stereoselective synthesis of substituted piperidines. nih.govresearchgate.net Key strategies include:

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on iridium or rhodium, for the asymmetric hydrogenation of pyridine (B92270) precursors can yield enantiomerically enriched piperidines. nih.gov

C-H Functionalization: Directing group-assisted or catalyst-controlled C-H functionalization of the piperidine ring allows for the introduction of substituents at specific positions with high selectivity. nih.gov This approach can be finely tuned by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov

Intramolecular Cyclization: Various intramolecular cyclization strategies, including radical cyclizations and transition metal-catalyzed reactions, offer powerful methods for constructing the piperidine ring with defined stereochemistry. mdpi.comnih.gov

Cyclobutane Ring Construction:

The construction of the strained cyclobutane ring, especially with control over multiple stereocenters, is a significant synthetic hurdle. rsc.org Advanced methods being explored include:

[2+2] Cycloadditions: This remains a primary method for forming cyclobutane rings. kib.ac.cnnih.gov Future research will likely focus on developing more efficient and stereoselective catalytic variants, including photochemical and transition-metal-catalyzed approaches. kib.ac.cnacs.org